1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride
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Overview
Description
1-(2-Fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is a synthetic organic compound characterized by its unique structural features, including a pyrazole ring substituted with a fluoroethyl group, an isopropoxymethyl group, and a sulfonyl chloride functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the Fluoroethyl Group: The fluoroethyl group can be introduced via nucleophilic substitution reactions using fluoroethyl halides.
Attachment of the Isopropoxymethyl Group: This step often involves the alkylation of the pyrazole ring with isopropoxymethyl halides in the presence of a base.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as crystallization and chromatography would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride can undergo various chemical reactions, including:
Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, particularly involving the pyrazole ring and the fluoroethyl group.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form the corresponding sulfonic acid under aqueous conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols can be used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Hydrolysis: Aqueous acidic or basic conditions facilitate hydrolysis.
Major Products:
Sulfonamides: Formed from nucleophilic substitution reactions.
Sulfonic Acids: Resulting from hydrolysis of the sulfonyl chloride group.
Oxidized or Reduced Pyrazole Derivatives: Depending on the specific oxidizing or reducing conditions applied.
Chemistry:
Synthesis of Complex Molecules: The compound serves as a building block in the synthesis of more complex organic molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology and Medicine:
Drug Development: Due to its unique structural features, it is investigated for potential therapeutic applications, including as an intermediate in the synthesis of enzyme inhibitors and receptor modulators.
Industry:
Material Science: The compound’s reactivity makes it useful in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(2-fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is largely dependent on its application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. The sulfonyl chloride group is particularly reactive, allowing it to form covalent bonds with nucleophilic sites in biological molecules, thereby altering their function.
Comparison with Similar Compounds
1-(2-Fluoroethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the isopropoxymethyl group, which may affect its reactivity and applications.
5-(Isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Lacks the fluoroethyl group, potentially altering its chemical properties and biological activity.
1-(2-Fluoroethyl)-5-(methoxymethyl)-1H-pyrazole-4-sulfonyl chloride: Similar structure but with a methoxymethyl group instead of isopropoxymethyl, which may influence its solubility and reactivity.
Uniqueness: 1-(2-Fluoroethyl)-5-(isopropoxymethyl)-1H-pyrazole-4-sulfonyl chloride is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of both fluoroethyl and isopropoxymethyl groups, along with the reactive sulfonyl chloride, makes it a versatile compound for various applications.
Properties
IUPAC Name |
1-(2-fluoroethyl)-5-(propan-2-yloxymethyl)pyrazole-4-sulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClFN2O3S/c1-7(2)16-6-8-9(17(10,14)15)5-12-13(8)4-3-11/h5,7H,3-4,6H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHQPOGTMZXYBI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCC1=C(C=NN1CCF)S(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClFN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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